molecular formula C23H29NO5S B2618749 (E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine CAS No. 1396892-68-4

(E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine

Cat. No.: B2618749
CAS No.: 1396892-68-4
M. Wt: 431.55
InChI Key: MXFFJOODUQHEBD-JLHYYAGUSA-N
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Description

(E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a styrylsulfonyl group and a 3,5-dimethoxybenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Styrylsulfonyl Group: This step involves the reaction of the piperidine derivative with a styrylsulfonyl chloride under basic conditions.

    Attachment of the 3,5-Dimethoxybenzyl Ether Moiety: This is achieved through an etherification reaction using 3,5-dimethoxybenzyl alcohol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl ether moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding reduced piperidine derivative.

    Substitution: Formation of substituted piperidine or benzyl ether derivatives.

Scientific Research Applications

(E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine involves its interaction with specific molecular targets. The styrylsulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(phenylsulfonyl)piperidine
  • (E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(methylsulfonyl)piperidine

Uniqueness

(E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine is unique due to the presence of both the styrylsulfonyl group and the 3,5-dimethoxybenzyl ether moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[(3,5-dimethoxyphenyl)methoxymethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5S/c1-27-22-14-21(15-23(16-22)28-2)18-29-17-20-8-11-24(12-9-20)30(25,26)13-10-19-6-4-3-5-7-19/h3-7,10,13-16,20H,8-9,11-12,17-18H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFFJOODUQHEBD-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COCC2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)COCC2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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